Eei-Aoa-OSu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

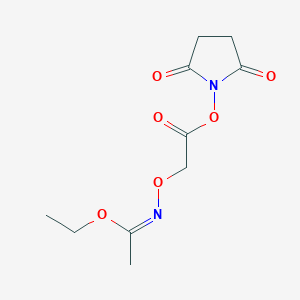

“N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” is a chemical compound used in the synthesis of molecular conjugates through chemoselective ligations . It’s part of a strategy to prepare complex macromolecules with diverse functional elements .

Synthesis Analysis

The synthesis of this compound involves the preparation of chemoselectively addressable peptides allowing successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules . This modular synthetic approach can be applied to a broad range of purposes .Molecular Structure Analysis

The molecular structure of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Chemical Reactions Analysis

The chemical reactions involving this compound are highly efficient for the preparation of relevant macromolecules such as synthetic vaccines, synthetic proteins, antiviral drugs, or anticancer agents . It benefits from the high reactivity between aminooxy and carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .科学研究应用

生物缀合策略

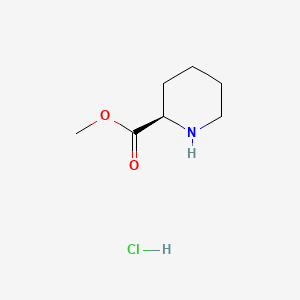

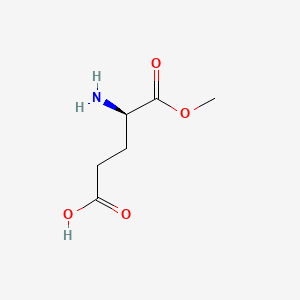

Eei-Aoa-OSu 在各种生物缀合策略中起着至关重要的作用 {svg_1}. 肟连接是一种利用该化合物的技术,是这些策略中的一种强大工具 {svg_2}. 它允许快速有效地合成模型氨基氧基肽的肽-类固醇和肽-聚合物缀合物 {svg_3}.

多价缀合物的制备

该化合物被用于一种有效的肟连接策略来制备多价缀合物 {svg_4}. 这些缀合物在生物分子相互作用的研究中非常有用,可用于开发新的治疗剂 {svg_5}.

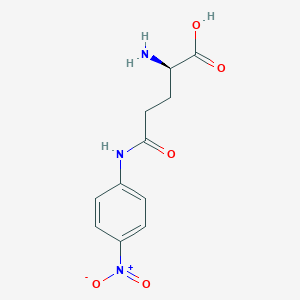

含氨基氧基肽的合成

This compound 用于含氨基氧基肽的逐步固相肽合成 (SPPS) {svg_6}. 该方法可防止在掺入或通过肽链延伸过程中 NH-O 功能的 N-过度酰化 {svg_7}.

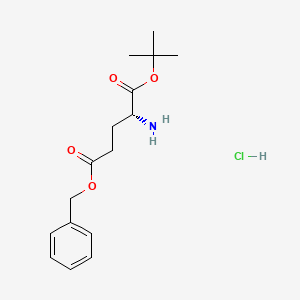

双功能化生物分子平台的制备

该化合物用于使用肟连接制备双功能化生物分子平台 {svg_8}. 这些平台在生物系统研究和新药开发中具有应用 {svg_9}.

受限四环肽的合成

This compound 用于合成受限四环肽 {svg_10}. 这些肽在药物发现和开发中具有潜在的应用 {svg_11}.

环保且经济高效的偶联试剂的开发

该化合物是新一代偶联试剂的一部分,这些试剂产生的副产物可以轻松回收并重复用于合成相同的试剂 {svg_12}. 这使得该方法更加环保且经济高效 {svg_13}.

作用机制

Target of Action

Eei-Aoa-OSu, also known as N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the aminooxy groups in peptides . The compound acts as a protecting group, preventing N-overacylation during peptide synthesis .

Mode of Action

This compound interacts with its targets by binding to the aminooxy groups in peptides . This binding prevents N-overacylation, a common issue in peptide synthesis . By acting as a protective group, this compound ensures the correct formation of peptides, contributing to the successful synthesis of these important biological molecules .

Biochemical Pathways

It is known that the compound plays a crucial role in peptide synthesis . Peptides are key components of many biological processes, including signal transduction, immune response, and cell-to-cell communication. Therefore, the successful synthesis of peptides, facilitated by this compound, can have downstream effects on numerous biochemical pathways.

Pharmacokinetics

As a compound used primarily in laboratory settings for peptide synthesis , its bioavailability, metabolism, and excretion within a biological system are not the main focus of research

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By preventing N-overacylation, this compound ensures the correct formation of peptides . This contributes to the production of functional peptides, which play vital roles in numerous biological processes.

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of this compound as a protecting group in peptide synthesis . .

未来方向

The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVFJIBHWMWCHC-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。